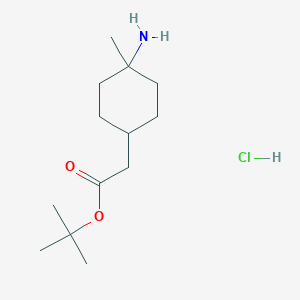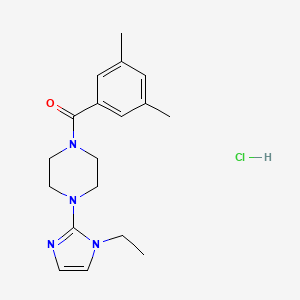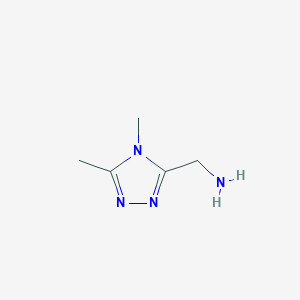
Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate, also known as EFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFMP is a derivative of the drug fenofibrate, which is commonly used to treat high cholesterol levels. However, EFMP has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for various biomedical applications.
Mecanismo De Acción
Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate exerts its therapeutic effects through various mechanisms of action. One of the primary mechanisms is the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in regulating lipid metabolism and inflammation. This compound has been shown to activate PPARα, leading to the downregulation of genes involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects that make it a promising candidate for various biomedical applications. These effects include:
- Anti-inflammatory activity: this compound has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various inflammatory diseases.
- Anti-oxidant activity: this compound has been shown to scavenge free radicals and protect cells from oxidative damage.
- Anti-cancer activity: this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent therapeutic effects in various biomedical applications. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the long-term safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate. Some of these include:
- Further studies on the mechanism of action of this compound, particularly with regard to its effects on lipid metabolism and inflammation.
- Clinical trials to assess the safety and efficacy of this compound in humans, particularly in the treatment of cancer and inflammatory diseases.
- Development of new formulations of this compound that improve its solubility and bioavailability.
- Studies on the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion
This compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits unique biochemical and physiological effects that make it a promising candidate for various biomedical applications, particularly in the treatment of cancer and inflammatory diseases. While more research is needed to fully understand the long-term safety and efficacy of this compound in humans, it is clear that this compound has significant potential for future biomedical research.
Métodos De Síntesis
Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with 3-hydroxy-4-methylpentanoic acid, followed by esterification with ethyl alcohol. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate has been studied extensively for its potential therapeutic applications in various biomedical fields. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to inhibit tumor growth and metastasis in animal models.
Propiedades
IUPAC Name |
ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO3/c1-4-18-13(16)9-14(17,10(2)3)11-5-7-12(15)8-6-11/h5-8,10,17H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMPAFQUZBGPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)F)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2950033.png)
![N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide](/img/structure/B2950034.png)
![N-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)aniline](/img/structure/B2950035.png)






![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2950045.png)


